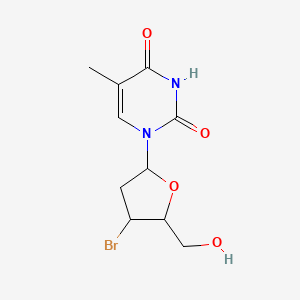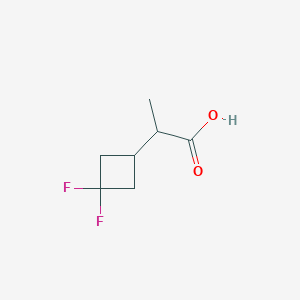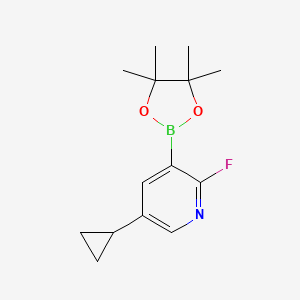
2H-Indol-2-one, 7-bromo-1,3-dihydro-4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Indol-2-one, 7-bromo-1,3-dihydro-4-methoxy- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 7-bromo-1,3-dihydro-4-methoxy- typically involves the bromination of 2H-Indol-2-one followed by methoxylation. One common method is the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide (NaOMe) to produce 7-bromo-4-(methoxymethyl)-2-methylindole . This compound can then be further modified to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and methoxylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 7-bromo-1,3-dihydro-4-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions to form complex molecules.
Common Reagents and Conditions
Sodium Methoxide (NaOMe): Used for methoxylation reactions.
Tributyltin Hydride (Bu3SnH): Used for reduction reactions.
Palladium Catalysts: Used in coupling reactions.
Major Products
The major products formed from these reactions include various substituted indoles, quinones, and dihydro derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2H-Indol-2-one, 7-bromo-1,3-dihydro-4-methoxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 7-bromo-1,3-dihydro-4-methoxy- involves its interaction with specific molecular targets and pathways. The compound’s bromine and methoxy groups enhance its binding affinity to various receptors and enzymes, leading to its biological effects. For example, it may inhibit viral replication by binding to viral enzymes or induce apoptosis in cancer cells by interacting with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2H-Indol-2-one, 1,3-dihydro-: A simpler indole derivative without bromine and methoxy groups.
7-Bromo-9-(1H-indol-3-yl)-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one: Another brominated indole derivative with different functional groups.
Uniqueness
This combination allows for a broader range of chemical reactions and biological activities compared to simpler indole derivatives .
Properties
CAS No. |
1360965-18-9 |
|---|---|
Molecular Formula |
C9H8BrNO2 |
Molecular Weight |
242.07 g/mol |
IUPAC Name |
7-bromo-4-methoxy-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H8BrNO2/c1-13-7-3-2-6(10)9-5(7)4-8(12)11-9/h2-3H,4H2,1H3,(H,11,12) |
InChI Key |
UJSAPVAWPVAPIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CC(=O)NC2=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol](/img/structure/B12095600.png)
![1,1'-[1,3-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene]](/img/structure/B12095601.png)

![[2-(6-Aminopurin-9-yl)-4-[3-hydroxy-6-(hydroxymethyl)-4,5-diphosphonooxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12095620.png)





![Ethanone, 1-[3-methoxy-4-(1-methylethoxy)phenyl]-](/img/structure/B12095646.png)
![4-AMino-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyriMidine](/img/structure/B12095651.png)

![9,9-dimethyl-N-[4-(4-phenylphenyl)phenyl]fluoren-2-amine](/img/structure/B12095663.png)
![[3,4,6-Triacetyloxy-5-[(2-acetyloxyacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B12095689.png)
